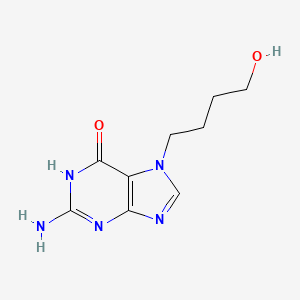
7-(4-Hydroxybutyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Hydroxybutyl)guanine is a synthetic compound that belongs to the class of guanine derivatives It is structurally characterized by the presence of a hydroxybutyl group attached to the seventh position of the guanine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-hydroxybutylamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Hydroxybutyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxybutyl group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(4-oxobutyl)guanine.
Reduction: Formation of 7-(butyl)guanine.
Substitution: Formation of various substituted guanine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(4-Hydroxybutyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other guanine derivatives and nucleoside analogs.
Biology: Employed in studies related to DNA interactions and modifications, particularly in the context of mutagenesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, especially against herpes simplex virus (HSV) and hepatitis C virus (HCV).
Industry: Utilized in the development of nucleic acid sequencing methods and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 7-(4-Hydroxybutyl)guanine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This compound targets viral thymidine kinase, inhibiting viral DNA synthesis and thereby exerting its antiviral effects . The molecular pathways involved include the activation of cellular enzymes that recognize and process the modified guanine base, leading to the disruption of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
9-(4-Hydroxybutyl)guanine: Another guanine derivative with similar antiviral properties.
9-(3,4-Dihydroxybutyl)guanine: A compound with additional hydroxyl groups, offering different pharmacokinetic properties.
8-Bromo-9-(3,4-hydroxybutyl)guanine: A brominated derivative with potent inhibitory effects on purine nucleoside phosphorylase.
Uniqueness
7-(4-Hydroxybutyl)guanine is unique due to its specific structural modification at the seventh position, which imparts distinct chemical and biological properties. Its ability to act as a substrate for viral thymidine kinase and its incorporation into nucleic acids make it a valuable tool in antiviral research and therapeutic applications .
Propiedades
Fórmula molecular |
C9H13N5O2 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-amino-7-(4-hydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) |
Clave InChI |
CHPDJXKQSWXICQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCCCO)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


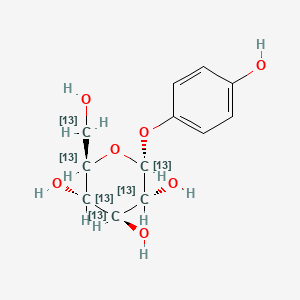
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
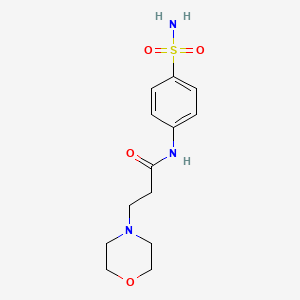
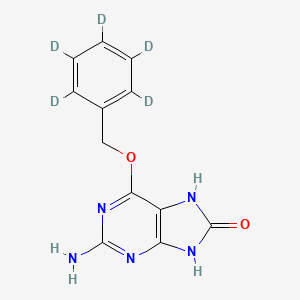
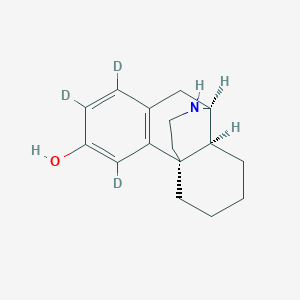
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
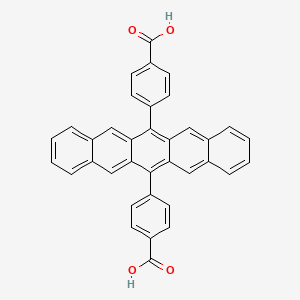

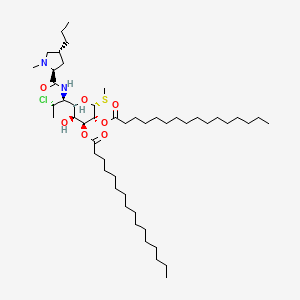



![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
